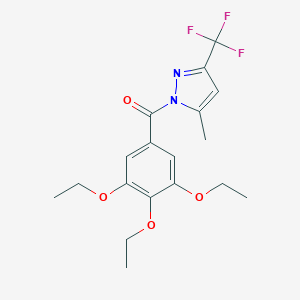![molecular formula C18H15BrFN3O B213636 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213636.png)
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide, also known as BPPB, is a chemical compound that has shown promising results in scientific research applications.
作用机制
The mechanism of action of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide involves the inhibition of the enzyme PARP-1 (poly(ADP-ribose) polymerase-1). PARP-1 is involved in DNA repair and cell death pathways. Inhibition of PARP-1 by 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide leads to the activation of the enzyme AMPK (AMP-activated protein kinase), which plays a role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide has also been shown to induce cell death in cancer cells by activating the AMPK pathway. In addition, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide has been shown to protect neurons from oxidative stress and neuroinflammation.
实验室实验的优点和局限性
One advantage of using 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide in lab experiments is its specificity for PARP-1 inhibition. 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide does not inhibit other PARP enzymes, which can lead to unwanted side effects. However, one limitation of using 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an anti-cancer agent. Additionally, further research is needed to optimize the synthesis and formulation of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide for in vivo use.
Conclusion
In conclusion, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide is a promising chemical compound that has shown potential therapeutic applications in scientific research. Its specificity for PARP-1 inhibition and its anti-inflammatory, anti-cancer, and neuroprotective properties make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and optimize its use in vivo.
合成方法
The synthesis of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide involves the reaction of 4-bromo-1H-pyrazole with N-(2-fluorobenzyl)benzamide in the presence of a base catalyst. The resulting product is then purified using column chromatography. The yield of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide is typically around 60%.
科学研究应用
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
产品名称 |
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide |
|---|---|
分子式 |
C18H15BrFN3O |
分子量 |
388.2 g/mol |
IUPAC 名称 |
4-[(4-bromopyrazol-1-yl)methyl]-N-[(2-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C18H15BrFN3O/c19-16-10-22-23(12-16)11-13-5-7-14(8-6-13)18(24)21-9-15-3-1-2-4-17(15)20/h1-8,10,12H,9,11H2,(H,21,24) |
InChI 键 |
LHPBQDVLZPORKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)F |
规范 SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B213558.png)
![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)


![2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide](/img/structure/B213563.png)
![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)
![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)
![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213569.png)


![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)